molecular formula C10H14N2O2 B13444887 Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate

Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate

Cat. No.: B13444887
M. Wt: 194.23 g/mol
InChI Key: JKEJPIMXTQSIAR-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrobenzimidazole-2-carboxylate is a bicyclic heterocyclic compound featuring a benzimidazole core fused with a partially hydrogenated cyclohexene ring. The ethyl carboxylate group at the 2-position enhances its solubility and modulates pharmacokinetic properties, making it a versatile scaffold for pharmaceutical applications. This compound is notable for its serotonin (5-HT₃) receptor antagonism, as demonstrated in preclinical studies where derivatives inhibited 5-HT-induced bradycardia in rats . Its structural similarity to other bicyclic heterocycles, such as tetrahydrobenzo[b]thiophenes and benzothiazoles, allows for comparative analysis of pharmacological and physicochemical properties.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEJPIMXTQSIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

The classical synthesis generally involves the condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or their equivalents, followed by selective hydrogenation or reduction to achieve the tetrahydrobenzimidazole ring saturation.

  • Step 1: Formation of Benzimidazole Core
    The reaction of o-phenylenediamine with ethyl 2-formylacetate or ethyl 2-carboxylate derivatives under acidic or dehydrating conditions leads to the formation of the benzimidazole nucleus with the ester group at position 2.

  • Step 2: Partial Saturation of the Benzimidazole Ring
    The 4,5,6,7-tetrahydro derivative is obtained by catalytic hydrogenation, typically using palladium on carbon (Pd/C) or platinum catalysts under controlled pressure and temperature to avoid over-reduction.

This method is well-documented in heterocyclic chemistry literature and patent disclosures, such as US Patent US5496942A, which describes tetrahydrobenzimidazole derivatives and their synthesis via hydrogenation of benzimidazole precursors.

Green Chemistry Approaches

Recent advances emphasize environmentally friendly and efficient synthesis methods:

  • Microwave-Assisted Synthesis
    Microwave irradiation accelerates the condensation reaction between o-phenylenediamine and ester derivatives, reducing reaction times from hours to minutes while maintaining high yields (80-96%) and purity.

  • Mechanochemical Methods (Mortar-Pestle Technique)
    Solid-state grinding of reactants without solvents offers a sustainable alternative, minimizing waste and energy consumption. This method is particularly useful for the initial ring closure step and can be coupled with subsequent hydrogenation.

  • Use of Green Solvents
    Employing solvents such as water, ethanol, or ionic liquids for the condensation and hydrogenation steps reduces environmental impact and improves safety for operators.

Catalytic Systems and Conditions

The choice of catalyst and reaction conditions for the hydrogenation step is critical:

Catalyst Pressure (atm) Temperature (°C) Solvent Yield (%) Notes
Pd/C 1-5 25-50 Ethanol 85-90 Mild conditions, selective
Pt/C 1-3 30-40 Methanol 80-88 High selectivity, moderate cost
Raney Nickel 3-5 50-60 Water/Ethanol 75-85 More robust, less selective

These catalysts facilitate the selective hydrogenation of the benzimidazole ring at positions 4 to 7 without affecting the ester functionality.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield (%) Environmental Impact Scalability Equipment Required
Classical Condensation + Hydrogenation 4-12 hours 80-90 Moderate (organic solvents, hydrogen gas) High Standard lab reactors, hydrogenation setup
Microwave-Assisted Synthesis 3-30 minutes 80-96 Low (less solvent, energy efficient) Moderate Microwave reactor
Mechanochemical Grinding 10-60 minutes 75-85 Very low (solvent-free) Low-Moderate Mortar-pestle or ball mill
Green Solvent-based Methods 1-5 hours 80-90 Low (benign solvents) High Standard lab reactors

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Comments
Starting materials o-Phenylenediamine + ethyl ester Commercially available or synthesized
Condensation conditions Acidic catalyst, 80-120°C Solvent choice affects yield and purity
Hydrogenation catalyst Pd/C or Pt/C Selectivity critical
Hydrogen pressure 1-5 atm Higher pressure risks over-reduction
Reaction time (condensation) 3-12 hours (classical) Reduced to minutes with microwave
Reaction time (hydrogenation) 1-6 hours Depends on catalyst and conditions
Yield 75-96% Varies by method and scale

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Conditions Reagents Product Yield Source
Acidic hydrolysis (reflux)6N HCl4,5,6,7-Tetrahydrobenzimidazole-2-carboxylic acid82–89%
Basic hydrolysisNaOH in ethanol/waterSodium salt of the carboxylic acidNot reported

Mechanism :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions involve saponification, forming a carboxylate intermediate.

Amide Formation via Carboxylic Acid Derivatives

The hydrolyzed carboxylic acid can be converted to reactive intermediates (e.g., acid chlorides) for nucleophilic substitution with amines or amides.

Reagent Conditions Product Application Source
Thionyl chloride (SOCl₂)Reflux in 1,2-dichloroethaneAcid chloride intermediatePrecursor for amide synthesis ,
N,N-Dicyclohexylcarbodiimide (DCC)Room temperature in DMFActivated ester for peptide couplingTGR5 agonist synthesis

Example Reaction :

Acid chloride+IndolineEt3N5-(Indol-1-yl)carbonyl-tetrahydrobenzimidazole[7]\text{Acid chloride} + \text{Indoline} \xrightarrow{\text{Et}_3\text{N}} \text{5-(Indol-1-yl)carbonyl-tetrahydrobenzimidazole} \quad[7]

Nucleophilic Substitution at the Imidazole Nitrogen

The NH group in the imidazole ring participates in alkylation or acylation reactions.

Reaction Type Reagents Product Notes Source
AcylationAcetic anhydrideN-Acetyl derivativeEnhanced metabolic stability
AlkylationMethyl iodide, K₂CO₃N-MethyltetrahydrobenzimidazoleAlters electronic properties

Mechanistic Insight :

  • The lone pair on the imidazole nitrogen facilitates nucleophilic attack on electrophilic reagents.

Ring Functionalization and Pharmacological Modifications

The tetrahydrobenzene ring can undergo electrophilic substitution or hydrogenation, though its saturated nature limits reactivity.

Modification Reagents/Conditions Biological Relevance Source
Methylation at C7CH₃I, NaH in THFImproved hTGR5 agonist activity (EC₅₀ = 440 nM)
Epoxidationm-CPBA in CH₂Cl₂Epoxide intermediate for further functionalization

Key Finding :

  • Methylation at the 7-position of the tetrahydrobenzene ring enhances binding affinity to human TGR5 receptors, as demonstrated in glucose tolerance studies .

Salt Formation and Crystallization

The compound forms stable salts with organic acids, improving solubility and crystallinity.

Acid Conditions Product Application Source
Fumaric acidEthanol/acetonitrileFumarate saltCrystallization for X-ray
Hydrochloric acidAqueous HClHydrochloride saltIsolation and purification

Stereochemical Resolution

Chiral derivatives are resolved via diastereomeric salt formation or chromatography.

Method Chiral Agent Outcome Source
Diastereomeric salts(+)-Dibenzoyltartaric acidIsolation of (S)-enantiomer (73 nM EC₅₀ for mTGR5) ,
Chiral HPLCPolysaccharide-based columnHigh enantiomeric excess (>99%)

Scientific Research Applications

Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Ethyl 4,5,6,7-tetrahydrobenzimidazole-2-carboxylate belongs to a class of bicyclic heterocycles, differing from analogs primarily in the heteroatom composition of the aromatic ring. Key structural analogs include:

Compound Name Core Structure Heteroatoms Substituents Key Features
This compound Benzimidazole N, N Ethyl carboxylate at C2 Hydrogen-bonding capability via N-H
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Thiophene S Ethyl carboxylate at C2 Enhanced lipophilicity due to sulfur
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Thiophene S Amino and methyl groups Improved solubility and bioactivity
1-H-tetrazole-5-amino benzoxazole derivatives Benzoxazole-tetrazole O, N Tetrazole and acetohydrazide Multifunctional pharmacophore

Conversely, thiophene derivatives exhibit greater lipophilicity, which may improve blood-brain barrier penetration .

Pharmacological Activity

Serotonin Receptor Antagonism

This compound derivatives exhibit potent 5-HT₃ receptor antagonism (IC₅₀ ~0.1–1 µM), critical for antiemetic and anxiolytic applications . In contrast, thiophene analogs (e.g., ethyl 6-ethyl-2-(perfluorobenzamido) derivatives) show negligible 5-HT₃ activity but demonstrate antitubercular potency (MIC = 67 nM against Mtb) .

Antitumor Activity

Tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 4a–b in ) inhibit tumor cell lines (IC₅₀ = 2–10 µM) via pyrimidine-thiourea interactions, whereas benzimidazole analogs are less explored in oncology .

Antimicrobial and Antifungal Effects

Tetrazole-benzoxazole hybrids () exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL), attributed to tetrazole’s electron-deficient aromatic system . Benzimidazole derivatives lack comparable data but may share synergies due to structural parallels.

Physicochemical Properties

  • Solubility : Benzimidazole derivatives generally exhibit lower aqueous solubility than thiophenes due to reduced lipophilicity.
  • Metabolic Stability : Ethyl carboxylate groups in both classes act as prodrug moieties, enhancing metabolic stability .
  • Bioavailability: Amino-substituted thiophenes (e.g., ) show improved oral absorption (~70% in rat models) compared to benzimidazoles (~50%) .

Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Class Target Activity Potency (IC₅₀/MIC) Key Reference
Benzimidazole derivatives 5-HT₃ receptor antagonism 0.1–1 µM Yamano et al. (1994)
Thiophene derivatives Antitubercular 67 nM Medicinal Chemistry ()
Tetrazole-benzoxazole hybrids Antimicrobial 8–32 µg/mL Abood (2016)
Thiourea-thiophene derivatives Antitumor 2–10 µM IJOC (2012)

Biological Activity

Ethyl 4,5,6,7-tetrahydrobenzimidazole-2-carboxylate (ETBC) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 944900-49-6

ETBC has been identified as a potent agonist for the TGR5 receptor, which is involved in glucose metabolism and energy homeostasis. Research indicates that ETBC can significantly reduce blood glucose levels in murine models, showcasing its potential for managing type 2 diabetes. In a study involving C57 BL/6 mice, ETBC demonstrated an effective dose of 30 mg/kg that resulted in a notable decrease in blood glucose levels during oral glucose tolerance tests (OGTT) .

Pharmacological Activities

  • Antidiabetic Effects :
    • ETBC has shown promise in lowering blood glucose levels through TGR5 receptor activation. The compound's ability to stimulate cAMP production in enteroendocrine cells suggests a mechanism that enhances insulin sensitivity and glucose uptake .
  • CYP450 Enzyme Interaction :
    • Preliminary studies indicate that ETBC may act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which could influence drug metabolism and interactions .
  • Neuroprotective Potential :
    • Compounds related to ETBC have been studied for their neuroprotective effects against serotonin (5-HT)3 receptor antagonism. These derivatives have shown potential in treating conditions like anxiety and depression by modulating serotonergic pathways .

Structure-Activity Relationship (SAR)

The biological activity of ETBC can be influenced by various structural modifications. For instance, methylation at the 7-position of the tetrahydrobenzimidazole core has been linked to enhanced potency against TGR5 receptors. The following table summarizes key findings from SAR studies:

CompoundSubstituentEC50 (nM)Biological Activity
ETBCNone890Baseline activity
4-FFluoro550Increased potency
4-OMeMethoxy125Significant improvement
3,4-di-OMeDi-methoxy10High potency

Toxicity Profile

ETBC exhibits low toxicity levels in animal models. Acute toxicity studies have indicated that intravenous administration results in a lethal dose range between 100 to 150 mg/kg . This low toxicity profile enhances its attractiveness as a therapeutic candidate.

Case Studies

  • Diabetes Management :
    • A study conducted on diabetic mice demonstrated that ETBC significantly reduced blood glucose levels compared to control groups. This effect was observed through both fasting blood glucose measurements and OGTT results .
  • Neuropharmacology :
    • In trials assessing the effects on serotonin receptors, derivatives of ETBC displayed strong antagonistic properties against the 5-HT3 receptor, suggesting potential applications in treating mood disorders .

Q & A

How can researchers optimize the synthesis of Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthesis optimization typically involves reflux conditions with ethanol as the solvent and glacial acetic acid as a catalyst. For example, reacting amino precursors with substituted aldehydes under reflux for 4–9 hours, followed by solvent evaporation and recrystallization from ethanol, achieves yields >75% . Key parameters include:

  • Solvent Choice : Absolute ethanol ensures solubility and minimizes side reactions.
  • Catalyst Loading : 5 drops of glacial acetic acid per 0.001 mol precursor enhances reaction kinetics.
  • Temperature Control : Reflux at 80–112°C balances reactivity and thermal stability.
    Post-synthesis purification via recrystallization (ethanol or chloroform) resolves impurities, as demonstrated in analogous tetrahydrobenzo-thiophene derivatives .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:
Structural validation requires a multi-technique approach:

  • X-Ray Crystallography : Determines absolute configuration and intramolecular interactions. For example, monoclinic P21/c or triclinic P1 space groups with cell parameters (e.g., a = 8.1061 Å, β = 92.500°) confirm molecular packing .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl ester signals at δ 1.2–4.3 ppm) and heterocyclic ring conformation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 427.88 for C22H22ClN3O4 analogs) .
    Disordered atoms in crystal structures, common in flexible cyclohexene rings, are resolved using SHELXL97 refinement with anisotropic displacement parameters .

How can researchers resolve disorder in crystallographic data for this compound derivatives?

Advanced Research Question
Methodological Answer:
Disordered methylene groups in cyclohexene rings (occupancy factors 0.641/0.359) are refined using:

  • EADP Constraints : Equal displacement parameters for disordered C atoms reduce overfitting .
  • Hydrogen Positioning : Geometrical placement (N–H = 0.86 Å, C–H = 0.93–0.97 Å) with riding models ensures accuracy .
  • Data Collection : High-resolution ω scans (θmax = 25.3°, θmin = 2.5°) on CCD diffractometers improve signal-to-noise ratios .

What strategies enable functionalization of the this compound core for biological activity studies?

Advanced Research Question
Methodological Answer:
Derivatization focuses on reactive sites:

  • Amino Group : React with isocyanates (e.g., 2-chloroethyl isocyanate) to form urea derivatives under dry nitrogen, enhancing antimycobacterial activity .
  • Ester Group : Hydrolysis to carboxylic acid enables conjugation with pharmacophores (e.g., pyridyl or chlorophenyl groups) .
  • Thiophene Ring : Electrophilic substitution (e.g., bromination at C2) modifies electronic properties for dye or pharmaceutical applications .

How can computational modeling complement experimental studies of this compound?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Optimize geometry using crystallographic data (e.g., dihedral angles between rings A/B = 8.13°) to predict reactivity and tautomerism .
  • Molecular Docking : Simulate binding to biological targets (e.g., Mycobacterium tuberculosis Antigen 8) using PyMOL or AutoDock .
  • QM/MM Simulations : Analyze intramolecular H-bonding (e.g., S(6) ring motifs) to explain stability and spectroscopic profiles .

What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Question
Methodological Answer:

  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and mycobacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., SU-DHL-2 lymphoma cells) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for thrombolytic or kinase activity, using tetrahydrobenzo-thiophene analogs as references .

How do electronic effects influence the selection of substituents for this compound derivatives?

Advanced Research Question
Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CN): Increase electrophilicity at C3, favoring nucleophilic substitution .
  • Electron-Donating Groups (e.g., CH3, OCH3): Stabilize charge in H-bonded motifs (e.g., N–H⋯O interactions) .
  • Steric Effects : Bulky substituents (e.g., benzyl) induce half-chair conformations in cyclohexene rings, altering crystallographic disorder patterns .

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